

DDC-01-163: A Technical Guide to a Mutant-Selective Allosteric EGFR Degradar

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Compound of Interest

Compound Name: DDC-01-163

Cat. No.: B14028743

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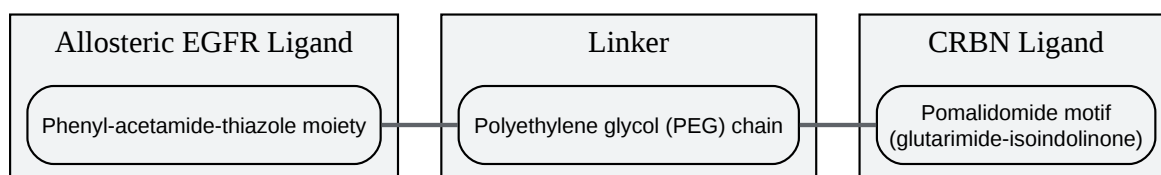
This document provides a comprehensive technical overview of **DDC-01-163**, a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of mutant Epidermal Growth Factor Receptor (EGFR). **DDC-01-163** represents a significant advancement in the pursuit of therapies for cancers driven by drug-resistant EGFR mutations.

Chemical Structure and Properties

DDC-01-163 is a heterobifunctional molecule engineered to simultaneously bind to mutant EGFR and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of EGFR. The molecule consists of three key components: a ligand that binds to the allosteric site of EGFR, a linker, and a ligand that recruits the CRBN E3 ligase.

A visual representation of its structure is provided below.

Chemical Structure of **DDC-01-163**



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Caption: Conceptual structure of **DDC-01-163**.

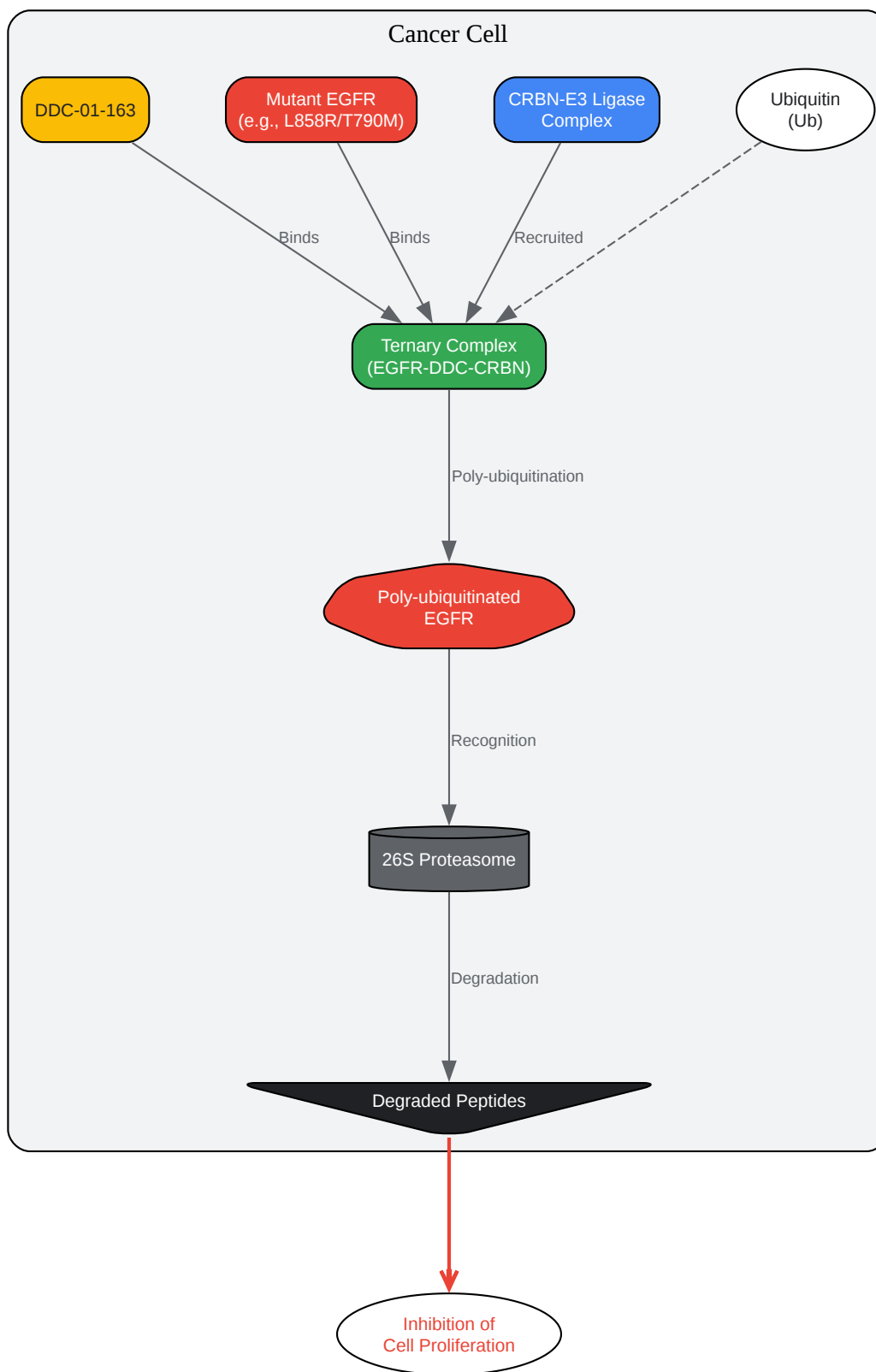
Table 1: Chemical and Physicochemical Properties of **DDC-01-163**

Property	Value
Chemical Name	2-(6-(6-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)pyridin-3-yl)-1-oxoisindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide
Molecular Formula	C ₄₉ H ₅₁ N ₉ O ₉ S
Molecular Weight	942.05 g/mol [1][2]
CAS Number	2140806-84-2[1][2]
Appearance	Solid[1][3]
Class	Allosteric EGFR Degradator (PROTAC)[1][3]

Mechanism of Action

DDC-01-163 functions as a potent and selective degrader of mutant EGFR. Unlike traditional inhibitors that only block the receptor's activity, **DDC-01-163** orchestrates the complete removal of the EGFR protein from the cell. This is achieved by hijacking the cell's own ubiquitin-proteasome system.

The mechanism involves the formation of a ternary complex between the mutant EGFR protein, **DDC-01-163**, and the CRBN E3 ubiquitin ligase. This proximity, induced by the degrader molecule, leads to the poly-ubiquitination of EGFR. The ubiquitin tags mark the receptor for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the oncogenic signaling driver. This allosteric degradation approach is particularly effective against mutations that confer resistance to ATP-site inhibitors.[4][5]



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Caption: Mechanism of action of **DDC-01-163**.

Biological Activity and Efficacy

DDC-01-163 demonstrates high potency and selectivity for cancer cells harboring specific EGFR mutations, while sparing cells with wild-type EGFR. This mutant-selective profile is crucial for minimizing off-target effects and improving the therapeutic window.

Table 2: In Vitro Biological Activity of **DDC-01-163**

Parameter	Cell Line / Target	Value
Biochemical Potency (IC ₅₀)	EGFR L858R/T790M	45 nM[1][2][3]
Anti-proliferative Potency (IC ₅₀ /EC ₅₀)	L858R/T790M Ba/F3 cells	96 nM[1][2]

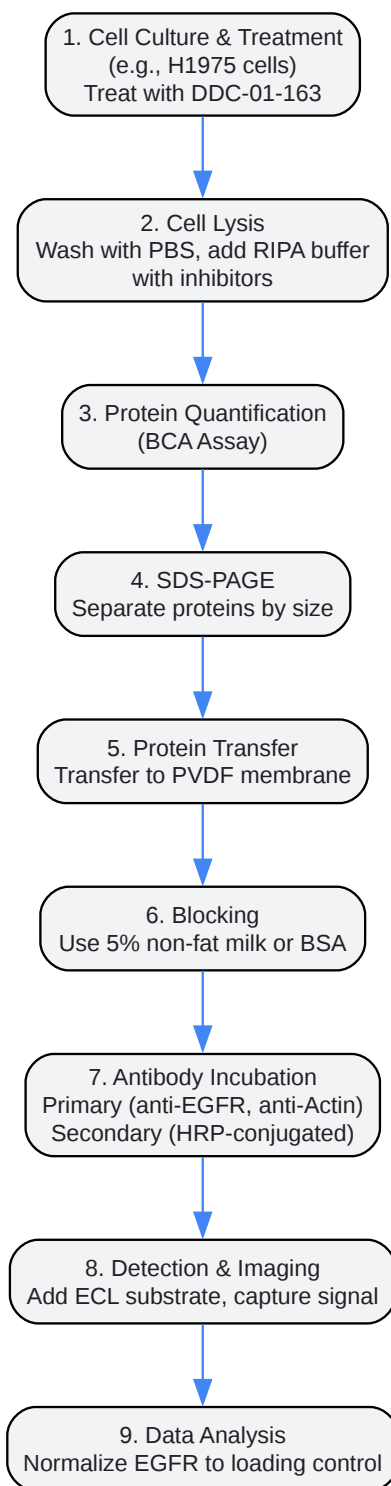
DDC-01-163 is effective not only against the common L858R/T790M double mutant but also against tertiary mutations that confer resistance to third-generation inhibitors like osimertinib, such as L/T/C797S and L/T/L718Q.[3] Furthermore, its anti-proliferative activity is enhanced when used in combination with ATP-site EGFR inhibitors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **DDC-01-163**.

EGFR Degradation Assessment by Western Blot

This protocol outlines the steps to quantify the reduction of EGFR protein levels in cancer cells following treatment with **DDC-01-163**.



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Caption: Experimental workflow for Western Blot analysis.

Methodology:

- **Cell Culture and Treatment:** Plate cancer cells (e.g., H1975, which harbor L858R/T790M mutations) and allow them to adhere. Treat cells with varying concentrations of **DDC-01-163** (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
- **Cell Lysis:** After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[\[4\]](#)
- **Lysate Clarification:** Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.[\[4\]](#)
- **Protein Quantification:** Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
- **Sample Preparation and SDS-PAGE:** Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load the samples onto a polyacrylamide gel and separate the proteins via SDS-PAGE.[\[4\]](#)
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[\[4\]](#)
- **Blocking:** Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with a primary antibody against total EGFR (e.g., 1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[\[4\]](#)
- **Detection and Analysis:** Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the EGFR signal to the loading control to determine the percentage of EGFR degradation relative to the vehicle control.[\[4\]](#)

Ba/F3 Cell Proliferation Assay

This assay is used to determine the effect of **DDC-01-163** on the proliferation of Ba/F3 cells engineered to express wild-type or mutant forms of EGFR. The principle relies on the fact that these cells are dependent on IL-3 for survival, but expression of an active oncogene like mutant EGFR can make them IL-3 independent.[6]

Methodology:

- **Cell Culture:** Culture Ba/F3 cells stably expressing either wild-type EGFR or a mutant variant (e.g., L858R/T790M) in appropriate media. For mutant cell lines, IL-3 is withdrawn from the media to ensure their proliferation is dependent on the expressed mutant EGFR.[6]
- **Cell Plating:** Seed the Ba/F3 cells into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well).[5]
- **Compound Treatment:** Add serial dilutions of **DDC-01-163** to the wells. Include a vehicle control (DMSO) and a positive control for inhibition if available.
- **Incubation:** Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]
- **Viability Assessment:** Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[7] Alternatively, MTT or resazurin-based assays can be used.
- **Data Analysis:** Record the luminescence or absorbance readings. Normalize the data to the vehicle-treated control wells (representing 100% viability) and blank wells (0% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

DDC-01-163 is a highly promising, mutant-selective allosteric EGFR degrader. Its mechanism of action, which involves the targeted destruction of the oncogenic protein, offers a potential strategy to overcome resistance to conventional EGFR inhibitors. The data presented in this

guide underscore its potency and selectivity, making it a valuable tool for cancer research and a strong candidate for further therapeutic development.[8]

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